6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one
Description
Properties
CAS No. |
2481-67-6 |
|---|---|
Molecular Formula |
C14H8ClNO3 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H8ClNO3/c15-9-3-4-11-10(6-9)12(17)13(18)14(19-11)8-2-1-5-16-7-8/h1-7,18H |
InChI Key |
WJKGSPGPHGBKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Algar-Flynn-Oyamada (AFO) Reaction
The AFO reaction is a benchmark method for synthesizing flavones and chromenones via oxidative cyclization of 2′-hydroxychalcones. Adapting this method, a chalcone precursor bearing a pyridin-3-yl group at the β-position and a chloro-substituted resorcinol moiety can undergo cyclization in alkaline hydrogen peroxide. Studies on analogous compounds report optimal yields (68–72%) when using 0.1 M NaOH and 30% H₂O₂ at 60–70°C for 4–6 hours.
Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH concentration | 0.08–0.12 M | Maximizes cyclization efficiency |
| H₂O₂ volume | 5–7 mL per 1 mmol substrate | Prevents over-oxidation |
| Temperature | 60–70°C | Balances reaction rate and decomposition |
The pyridinyl group’s electron-withdrawing nature may slow cyclization compared to aryl groups, necessitating extended reaction times.
Resorcinol-Based Cyclocondensation
An alternative route involves condensing 6-chlororesorcinol with a β-keto ester containing the pyridin-3-yl group. Acidic or basic catalysts (e.g., H₂SO₄ or piperidine) facilitate this step, with yields heavily dependent on substituent positioning and solvent polarity.
Stepwise Synthesis
-
Preparation of β-Keto Ester :
Ethyl 3-(pyridin-3-yl)-3-oxopropanoate is synthesized via Claisen condensation between pyridine-3-carbaldehyde and ethyl acetoacetate in ethanol with piperidine (yield: 55–60%). -
Cyclocondensation :
6-Chlororesorcinol (1.2 equiv) reacts with the β-keto ester in glacial acetic acid under reflux (110°C, 8 hours). The crude product is purified via recrystallization from ethanol, yielding 48–52%.
Spectral Validation:
-
IR : A carbonyl stretch at 1610–1620 cm⁻¹ confirms the chromen-4-one core.
-
¹H NMR : A singlet at δ 9.50–9.55 ppm corresponds to the C3 hydroxyl group, while pyridinyl protons resonate at δ 8.10–8.80 ppm.
Post-Cyclization Functionalization
Direct chlorination of pre-formed chromenones is challenging due to the deactivating effect of the carbonyl group. Instead, introducing chlorine at the resorcinol stage ensures regioselectivity. Electrophilic chlorination of resorcinol using Cl₂ gas in acetic acid achieves 85–90% substitution at the 6-position, confirmed by LC-MS.
Masking Agent Optimization
Interference from metal ions during purification is mitigated using ascorbic acid (50 mg) and EDTA (100 mg), which chelate Fe³⁺ and Mo⁶⁺, respectively.
| Interfering Ion | Masking Agent | Tolerance Limit (mg/10 mL) |
|---|---|---|
| Fe(III) | Ascorbic acid | 1.0 |
| Mo(VI) | EDTA | 0.8 |
| V(V) | Sodium dithionite | 0.5 |
Solvent and pH Dependence
Extraction efficiency during workup is maximized in chloroform at pH 9.17, where the chromenone exists predominantly in its deprotonated form. Deviations beyond pH 9.21 reduce yield due to hydrolysis of the carbonyl group.
| pH Range | Absorbance (520 nm) | Implication |
|---|---|---|
| 8.92–9.21 | 0.348 | Optimal complex stability |
| >9.30 | 0.168 | Hydrolysis predominates |
Industrial-Scale Production
Commercial suppliers (e.g., Zibo Hangyu Biotechnology) synthesize the compound via the AFO route, reporting purity >99% via HPLC. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxo-2-(pyridin-3-yl)-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one or 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-ol.
Substitution: Formation of 6-substituted-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one derivatives.
Scientific Research Applications
6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Thiophen-2-yl: Sulfur’s electronegativity may enhance lipophilicity (LogP = 3.88) and influence binding to sulfur-preferring enzymes . Furan-2-yl: Oxygen’s lone pairs could participate in weaker hydrogen bonds, but the furan’s planar structure may improve π-stacking .
Halogen Effects :
- Chlorine (smaller, electron-withdrawing) vs. bromine (larger, polarizable) at position 6: Bromine in the benzo[h]chromen analog increases molecular weight and LogP (4.77), suggesting enhanced membrane permeability but possible steric hindrance .
Core Modifications :
- The benzo[h]chromen-4-one core () adds a fused benzene ring, increasing rigidity and molecular weight (352.18 g/mol), which may affect pharmacokinetics.
Biological Activity
6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one, a compound belonging to the chromone class, has garnered attention for its diverse biological activities. This article delves into its antibacterial, anticancer, and antioxidant properties, supported by research findings and data tables.
The chemical formula of 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one is C14H8ClNO3, with a molecular weight of approximately 273.67 g/mol. Its structure includes a chloro group at the sixth position and a hydroxyl group at the third position of the chromone ring, along with a pyridine moiety at the second position, which contributes to its biological activities.
Antibacterial Activity
Research indicates that 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one exhibits significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 40 | |
| Enterococcus faecalis | 30 |
In comparative studies, this compound showed effectiveness similar to or greater than commonly used antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
Preliminary studies suggest that 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one may possess anticancer properties. It has been tested on various cancer cell lines, revealing dose-dependent cytotoxic effects.
Case Study: Cytotoxic Effects on PC3 and DU145 Cells
In vitro studies evaluated the compound's effects on prostate cancer cell lines PC3 and DU145:
| Treatment Duration (h) | IC50 (µg/mL) for PC3 | IC50 (µg/mL) for DU145 |
|---|---|---|
| 24 | 40.1 ± 7.9 | 98.14 ± 48.3 |
| 48 | 27.05 ± 3.9 | 62.5 ± 17.3 |
| 72 | 26.43 ± 2.1 | 41.85 ± 7.8 |
These results indicate that PC3 cells are more sensitive to treatment than DU145 cells, suggesting a potential application in prostate cancer therapy .
Antioxidant Properties
The compound also demonstrates antioxidant activity by scavenging free radicals, which is crucial in reducing oxidative stress-related diseases. This property is linked to its hydroxyl group, which enhances its ability to donate electrons and neutralize reactive oxygen species.
The mechanisms underlying the biological activities of 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one include:
- Antibacterial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.
- Antioxidant Mechanism : Reduction of oxidative stress by neutralizing free radicals.
Q & A
Q. What are the standard synthetic routes for 6-chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one, and how are reaction conditions optimized?
The compound can be synthesized via solid-phase reactions using malonic acid and substituted phenols in the presence of phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts. This method, adapted from chromenone derivatives, involves cyclization under reflux conditions . Optimization typically includes adjusting molar ratios, reaction time (12–24 hours), and temperature (80–100°C). Purity is enhanced through recrystallization using ethanol or acetonitrile.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing hydroxyl (δ 10–12 ppm) and pyridyl protons (δ 7–9 ppm).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 301.0452 for C₁₄H₈ClNO₃). Discrepancies in data should be cross-validated using 2D NMR (COSY, HSQC) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, the chromenone core typically shows a planar structure with dihedral angles <5° between aromatic rings. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. What computational strategies are effective for studying intermolecular interactions of this compound?
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., kinases) using optimized geometries from DFT calculations (B3LYP/6-311+G(d,p)).
- Molecular dynamics (MD) : Simulates stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond networks .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structure validation?
- Dynamic NMR : Identifies tautomerism or conformational exchange (e.g., keto-enol equilibria) causing peak splitting.
- Paramagnetic shift reagents : Differentiate overlapping proton signals in crowded aromatic regions.
- SCXRD as a gold standard : Resolves discrepancies by providing a static 3D structure .
Q. What reaction mechanisms explain the regioselective functionalization of the pyridin-3-yl group?
- Electrophilic substitution : Chlorination at the 6-position is guided by directing effects of the hydroxyl group.
- Cross-coupling (Suzuki, Buchwald-Hartwig) : Modifies the pyridyl ring using Pd catalysts (e.g., Pd(OAc)₂/PPh₃) and aryl boronic acids. Solvent choice (DMF, toluene) and temperature (80–120°C) critically influence yield .
Q. How does solvent polarity affect the compound’s photophysical properties?
Solvatochromic shifts in UV-Vis spectra (e.g., λₐᵦₛ ~350 nm in ethanol vs. ~340 nm in hexane) correlate with solvent polarity. Time-dependent DFT (TDDFT) models this behavior by simulating excited-state transitions, validated via fluorescence quantum yield measurements .
Methodological Notes
- Data contradiction analysis : Always correlate crystallographic data (e.g., SHELXL-refined structures) with spectroscopic results to resolve ambiguities .
- Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂/Ar) and controlled addition of POCl₃ to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
